5-Oxo-1-propylpyrrolidine-3-carboxylic acid

説明

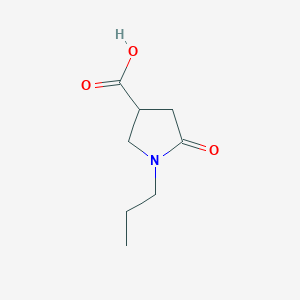

5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol . It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of a ketone group at the 5-position and a carboxylic acid group at the 3-position .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-propylamine with succinic anhydride, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

5-Oxo-1-propylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Oxidation: Formation of 5-oxo-1-propylpyrrolidine-3,4-dicarboxylic acid.

Reduction: Formation of 5-hydroxy-1-propylpyrrolidine-3-carboxylic acid.

Substitution: Formation of various esters or amides depending on the nucleophile used.

科学的研究の応用

Chemical Structure and Synthesis

5-Oxo-1-propylpyrrolidine-3-carboxylic acid features a pyrrolidine ring with a carboxylic acid and a keto functional group. The synthesis typically involves cyclization reactions starting from suitable precursors such as 1-propylamine and succinic anhydride, followed by oxidation steps to form the desired product. The molecular formula is with a molecular weight of approximately 171.2 g/mol.

Chemistry

This compound serves as a crucial building block in organic synthesis. It acts as a precursor for synthesizing more complex molecules, which can lead to the development of new materials or pharmaceuticals. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions .

Biology

The compound has been studied for its potential biological activity. Research indicates that it may interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator of biochemical pathways related to inflammation and pain .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For example, in vitro tests demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells with certain derivatives showing notable selectivity against cancer cells while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of 5-Oxo-1-propylpyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5d | A549 | 66 | Moderate activity |

| 5e | A549 | 45 | Good activity |

| 5g | A549 | 50 | Notable selectivity against cancer cells |

Medicine

In medicinal chemistry, this compound has been investigated for its therapeutic properties. Studies suggest potential applications in developing anti-inflammatory and analgesic drugs . Furthermore, its derivatives have shown promise as inhibitors of BACE-1 enzyme, which is relevant in Alzheimer's disease treatment .

Antimicrobial Activity

The compound has also been explored for antimicrobial properties against multidrug-resistant pathogens. Certain derivatives exhibited structure-dependent antimicrobial activity against Gram-positive bacteria and drug-resistant fungi .

Table 2: Antimicrobial Activity of Novel Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | Remarks |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | <64 | Active against resistant strains |

| 3,5-dichloro-2-hydroxyphenyl derivative | Acinetobacter baumannii | <64 | Effective against resistant strains |

Industry

In industrial applications, this compound is utilized in producing pharmaceuticals and fine chemicals. Its ability to act as an intermediate in various synthetic pathways makes it valuable for large-scale chemical manufacturing processes .

作用機序

The mechanism of action of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation and pain . The exact molecular targets and pathways are still under investigation, but it is believed to interact with cyclooxygenase (COX) enzymes and other related proteins .

類似化合物との比較

Similar Compounds

5-Oxo-2-pyrrolidinecarboxylic acid: Similar structure but lacks the propyl group.

1-Propyl-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.

5-Hydroxy-1-propylpyrrolidine-3-carboxylic acid: Similar structure but has a hydroxyl group instead of a ketone.

Uniqueness

5-Oxo-1-propylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl group and ketone functionality make it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry .

生物活性

5-Oxo-1-propylpyrrolidine-3-carboxylic acid (CAS Number: 208118-23-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a carboxylic acid and a ketone functional group, which contribute to its reactivity and biological interactions. The synthesis typically involves cyclization reactions starting from suitable precursors, such as 1-propylamine and succinic anhydride, followed by oxidation steps to form the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives bearing different substituents were evaluated for their cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity with reduced viability in cancer cells while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of 5-Oxo-1-propylpyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5d | A549 | 66 | Moderate activity |

| 5e | A549 | 45 | Good activity |

| 5g | A549 | 50 | Notable selectivity against cancer cells |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that derivatives of this compound demonstrate activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-dependence of the antimicrobial activity suggests that specific functional groups enhance efficacy against resistant pathogens .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5d | Staphylococcus aureus | 7.8 µg/mL |

| 5e | Pseudomonas aeruginosa | 15.6 µg/mL |

| 5g | Klebsiella pneumoniae | 10 µg/mL |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may function as a ligand for enzymes or receptors, modulating their activity and affecting various biochemical pathways related to cell proliferation and antibiotic resistance. This interaction can lead to alterations in gene expression and metabolic processes critical for cancer cell survival and bacterial resistance mechanisms .

Case Studies

A notable case study involved the evaluation of derivatives in vitro against A549 cells compared to standard chemotherapeutics like cisplatin. The study demonstrated that certain derivatives not only inhibited cancer cell growth effectively but also exhibited lower toxicity profiles towards normal cells, highlighting their potential as safer therapeutic options .

特性

IUPAC Name |

5-oxo-1-propylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCXUEZECUORFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983546 | |

| Record name | 5-Oxo-1-propylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6499-56-5 | |

| Record name | 5-Oxo-1-propylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。